4-(dimethylsulfamoyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}benzamide
Description
4-(Dimethylsulfamoyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}benzamide is a benzamide derivative featuring a dimethylsulfamoyl group at the 4-position of the benzamide core and a 2-fluorophenyl-substituted piperazine moiety linked via an ethylamino chain. This compound is structurally designed to modulate central nervous system (CNS) receptors, particularly dopamine receptors, due to the piperazine-ethyl pharmacophore common in D2/D3 receptor ligands . The dimethylsulfamoyl group enhances solubility and may influence binding affinity through electronic effects, while the 2-fluorophenyl substituent on the piperazine ring contributes to selectivity for specific receptor subtypes .
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN4O3S/c1-24(2)30(28,29)18-9-7-17(8-10-18)21(27)23-11-12-25-13-15-26(16-14-25)20-6-4-3-5-19(20)22/h3-10H,11-16H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPZXQWFLZHEGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}benzamide typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the fluorophenyl group. The final step involves the coupling of the dimethylsulfamoyl group to the benzamide core. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the structural features, synthetic methods, and pharmacological properties of 4-(dimethylsulfamoyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}benzamide with analogous benzamide-based piperazine derivatives.
Key Observations
Structural Variations: The target compound employs a dimethylsulfamoyl group, which distinguishes it from analogs with thiophene (e.g., ) or pyridinyl (e.g., ) substituents. This group likely enhances hydrophilicity compared to halogenated or aromatic moieties.
In contrast, analogs like the trifluoromethylphenyl derivative achieved a 61% yield via reverse-phase chromatography, highlighting the impact of substituent complexity on synthetic efficiency .
Pharmacological Implications: The dichlorophenyl analog (7o) exhibits strong D3 receptor selectivity (IC50 = 8 nM), suggesting that bulkier halogenated groups enhance affinity . However, the 2-fluorophenyl group in the target compound may prioritize metabolic stability over binding potency. The cyano-substituted analog (IC50 = 34 nM) shows reduced affinity compared to trifluoromethyl derivatives, underscoring the importance of electron-withdrawing groups for receptor interaction .
Biological Activity
4-(dimethylsulfamoyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}benzamide is a compound of interest due to its structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and related research findings.
Chemical Structure and Properties
The compound can be described as follows:
- Molecular Formula : C₁₉H₂₃F₂N₃O₂S
- Molecular Weight : 393.47 g/mol
- Functional Groups : Sulfamoyl, piperazine, and fluorophenyl groups contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The piperazine moiety is known for its versatility in binding to receptors and enzymes, which can lead to various pharmacological effects.
Target Interactions
- Tyrosinase Inhibition : Similar compounds have shown potential as competitive inhibitors of tyrosinase, an enzyme involved in melanin production. This inhibition can be beneficial in treating hyperpigmentation disorders.
- Antimicrobial Activity : Piperazine derivatives are often evaluated for their antimicrobial properties against bacteria and fungi, which could extend to this compound.
- Neuropharmacological Effects : The presence of the piperazine ring suggests possible interactions with neurotransmitter systems, potentially influencing mood and anxiety-related pathways.
Biological Activity Data
Research has highlighted various aspects of the biological activity of related compounds, which may provide insights into the expected effects of this compound.
| Compound | Biological Activity | IC₅₀ Value (µM) | Reference |
|---|---|---|---|
| Compound A | Tyrosinase Inhibitor | 0.18 | |
| Compound B | Antimicrobial | 15.0 (E. coli) | |
| Compound C | Antidepressant-like effects | N/A |
Case Studies
- Tyrosinase Inhibition Study :
- Antimicrobial Evaluation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
